![molecular formula C23H26N4O3 B5146022 5-({3-[(4-cyclopentyl-1-piperazinyl)carbonyl]-5-isoxazolyl}methoxy)isoquinoline](/img/structure/B5146022.png)
5-({3-[(4-cyclopentyl-1-piperazinyl)carbonyl]-5-isoxazolyl}methoxy)isoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-({3-[(4-cyclopentyl-1-piperazinyl)carbonyl]-5-isoxazolyl}methoxy)isoquinoline, also known as SB-269970, is a selective serotonin 5-HT7 receptor antagonist. It is a chemical compound that has been used in scientific research to understand the role of the 5-HT7 receptor in various physiological and biochemical processes.
Wirkmechanismus
5-({3-[(4-cyclopentyl-1-piperazinyl)carbonyl]-5-isoxazolyl}methoxy)isoquinoline acts as a selective antagonist of the 5-HT7 receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system and peripheral tissues. The 5-HT7 receptor is involved in the regulation of various physiological and biochemical processes, including learning and memory, circadian rhythms, and thermoregulation.
By blocking the activity of the 5-HT7 receptor, 5-({3-[(4-cyclopentyl-1-piperazinyl)carbonyl]-5-isoxazolyl}methoxy)isoquinoline can modulate the activity of various neurotransmitters and signaling pathways, leading to changes in physiological and biochemical processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-({3-[(4-cyclopentyl-1-piperazinyl)carbonyl]-5-isoxazolyl}methoxy)isoquinoline depend on the specific processes and systems that are being studied. Some of the effects that have been observed in scientific studies include:
1. Improvement in learning and memory processes in animal models.
2. Reduction in anxiety-like behavior in animal models.
3. Modulation of circadian rhythms and sleep-wake cycles.
4. Changes in body temperature and energy metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 5-({3-[(4-cyclopentyl-1-piperazinyl)carbonyl]-5-isoxazolyl}methoxy)isoquinoline in scientific research has several advantages and limitations. Some of the advantages include:
1. Selective targeting of the 5-HT7 receptor, which allows for specific modulation of physiological and biochemical processes.
2. Availability of various animal models and experimental protocols for studying the effects of 5-({3-[(4-cyclopentyl-1-piperazinyl)carbonyl]-5-isoxazolyl}methoxy)isoquinoline.
3. Possibility of developing 5-({3-[(4-cyclopentyl-1-piperazinyl)carbonyl]-5-isoxazolyl}methoxy)isoquinoline-based therapeutic agents for the treatment of various disorders.
Some of the limitations of using 5-({3-[(4-cyclopentyl-1-piperazinyl)carbonyl]-5-isoxazolyl}methoxy)isoquinoline in lab experiments include:
1. Limited understanding of the role of the 5-HT7 receptor in various physiological and biochemical processes.
2. Potential for off-target effects and interactions with other signaling pathways.
3. Difficulty in extrapolating results from animal models to human systems.
Zukünftige Richtungen
There are several future directions for research on 5-({3-[(4-cyclopentyl-1-piperazinyl)carbonyl]-5-isoxazolyl}methoxy)isoquinoline and the 5-HT7 receptor. Some of the potential areas of investigation include:
1. Development of more selective and potent 5-HT7 receptor antagonists for use in scientific research and therapeutic applications.
2. Investigation of the role of the 5-HT7 receptor in various disease states, such as depression, anxiety disorders, and sleep disorders.
3. Examination of the interactions between the 5-HT7 receptor and other neurotransmitter systems, such as dopamine and glutamate.
4. Development of new animal models and experimental protocols for studying the effects of 5-({3-[(4-cyclopentyl-1-piperazinyl)carbonyl]-5-isoxazolyl}methoxy)isoquinoline and the 5-HT7 receptor.
Conclusion:
5-({3-[(4-cyclopentyl-1-piperazinyl)carbonyl]-5-isoxazolyl}methoxy)isoquinoline is a selective serotonin 5-HT7 receptor antagonist that has been used in scientific research to understand the role of the 5-HT7 receptor in various physiological and biochemical processes. Its use has provided valuable insights into the mechanisms of learning and memory, circadian rhythms, and thermoregulation. While there are limitations to its use, 5-({3-[(4-cyclopentyl-1-piperazinyl)carbonyl]-5-isoxazolyl}methoxy)isoquinoline remains an important tool for investigating the complex interactions between the 5-HT7 receptor and other signaling pathways.
Synthesemethoden
The synthesis of 5-({3-[(4-cyclopentyl-1-piperazinyl)carbonyl]-5-isoxazolyl}methoxy)isoquinoline involves the reaction of 5-methoxy-2-nitrobenzoic acid with 4-cyclopentyl-1,2-diamine to form the intermediate compound. This is followed by a series of reactions involving the use of various reagents and solvents to produce the final product, 5-({3-[(4-cyclopentyl-1-piperazinyl)carbonyl]-5-isoxazolyl}methoxy)isoquinoline.
Wissenschaftliche Forschungsanwendungen
5-({3-[(4-cyclopentyl-1-piperazinyl)carbonyl]-5-isoxazolyl}methoxy)isoquinoline has been used in various scientific studies to investigate the role of the 5-HT7 receptor in different physiological and biochemical processes. Some of the applications of 5-({3-[(4-cyclopentyl-1-piperazinyl)carbonyl]-5-isoxazolyl}methoxy)isoquinoline in scientific research include:
1. Investigation of the role of the 5-HT7 receptor in learning and memory processes.
2. Evaluation of the potential of 5-({3-[(4-cyclopentyl-1-piperazinyl)carbonyl]-5-isoxazolyl}methoxy)isoquinoline as a therapeutic agent for the treatment of depression and anxiety disorders.
3. Examination of the effects of 5-({3-[(4-cyclopentyl-1-piperazinyl)carbonyl]-5-isoxazolyl}methoxy)isoquinoline on circadian rhythms and sleep-wake cycles.
4. Investigation of the role of the 5-HT7 receptor in the regulation of body temperature and energy metabolism.
Eigenschaften
IUPAC Name |
(4-cyclopentylpiperazin-1-yl)-[5-(isoquinolin-5-yloxymethyl)-1,2-oxazol-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3/c28-23(27-12-10-26(11-13-27)18-5-1-2-6-18)21-14-19(30-25-21)16-29-22-7-3-4-17-15-24-9-8-20(17)22/h3-4,7-9,14-15,18H,1-2,5-6,10-13,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQYXQLDTYCWNDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCN(CC2)C(=O)C3=NOC(=C3)COC4=CC=CC5=C4C=CN=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-({3-[(4-Cyclopentyl-1-piperazinyl)carbonyl]-5-isoxazolyl}methoxy)isoquinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4,5-dimethyl-2-furyl)methyl]-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5145940.png)
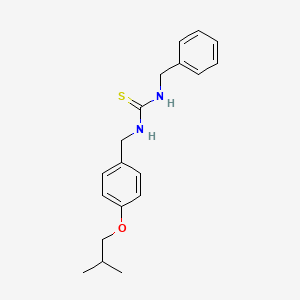
![ethyl (5-{4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5145949.png)
![5-[(2,4-difluorophenoxy)methyl]-N-[1-methyl-2-(3-pyridinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5145956.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-cyclopropylethanediamide](/img/structure/B5145970.png)
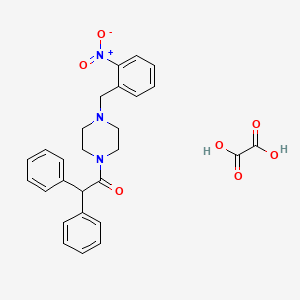

![2-(1-naphthyloxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5145995.png)
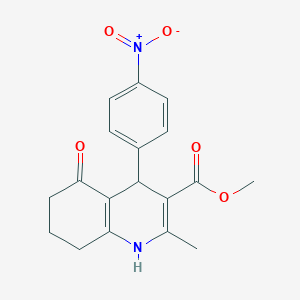
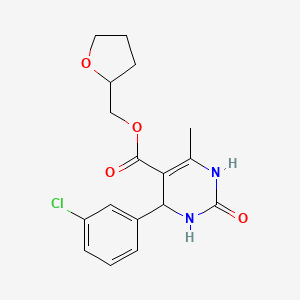

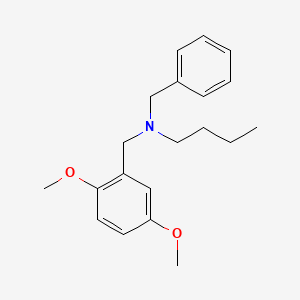

![5-cyclopropyl-N-(2-thienylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5146047.png)